Piperazimycin B -

Piperazimycin B

Catalog Number: EVT-1590060
CAS Number:
Molecular Formula: C31H47ClN8O9
Molecular Weight: 711.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Piperazimycin B is a natural product found in Streptomyces with data available.
Overview

Piperazimycin B is a cyclic hexadepsipeptide that has garnered attention due to its cytotoxic properties against various cancer cell lines. It is derived from marine-derived bacteria of the genus Streptomyces, specifically isolated from marine sediments. This compound is part of a larger class of piperazimycins, which are known for their unique structures and biological activities.

Source

Piperazimycin B was isolated from a fermentation broth of a marine-derived Streptomyces species. The discovery of this compound is part of ongoing research into marine natural products, which often exhibit novel chemical structures and significant biological activities. The isolation and structural elucidation of Piperazimycin B were achieved through a combination of spectral, chemical, and crystallographic methods .

Classification

Piperazimycin B belongs to the class of cyclic hexadepsipeptides. These compounds are characterized by their cyclic structure and the presence of both peptide and ester bonds, which contribute to their stability and biological activity.

Synthesis Analysis

Methods

The synthesis of Piperazimycin B involves complex synthetic pathways that typically include the formation of non-proteogenic amino acids and subsequent coupling reactions to assemble the cyclic structure. The total synthesis often requires multiple steps, including:

  • Formation of Non-Proteogenic Amino Acids: The synthesis begins with the preparation of specific amino acids that are not commonly found in proteins.
  • Coupling Reactions: These amino acids are then coupled using various coupling agents to form peptide bonds.
  • Cyclization: The linear peptide is cyclized to form the final cyclic structure.

Technical details regarding the synthesis may include the use of protecting groups for functional groups during the synthesis process, as well as purification techniques such as high-performance liquid chromatography to isolate the desired product .

Molecular Structure Analysis

Structure

Piperazimycin B has a complex molecular structure characterized by its cyclic arrangement and unique side chains. The specific arrangement contributes to its biological activity. While detailed structural data may vary, it typically includes:

  • A backbone consisting of alternating amino acid residues.
  • Unique functional groups that enhance its interaction with biological targets.

Data

The molecular formula for Piperazimycin B has been determined through spectral analysis methods, although specific data such as molecular weight and precise structural diagrams are typically found in specialized chemical literature.

Chemical Reactions Analysis

Reactions

Piperazimycin B undergoes various chemical reactions that can be explored for its reactivity and potential modifications. Key reactions may include:

  • Hydrolysis: Under acidic or basic conditions, Piperazimycin B can undergo hydrolysis, leading to the release of its constituent amino acids.
  • Redox Reactions: The presence of specific functional groups allows for potential redox reactions that could modify its structure.

Technical details about these reactions often involve reaction conditions such as temperature, solvent choice, and catalysts used during the processes .

Mechanism of Action

Process

The mechanism of action for Piperazimycin B involves its interaction with cellular components, leading to cytotoxic effects on cancer cells. It is believed to interfere with critical cellular processes such as protein synthesis or cell division. The exact mechanism may involve:

  • Inhibition of Protein Synthesis: By binding to ribosomal sites or interfering with elongation factors.
  • Induction of Apoptosis: Triggering programmed cell death pathways in cancer cells.

Data

Studies have shown that Piperazimycin B exhibits potent cytotoxicity against various cancer cell lines, with mean inhibitory concentrations indicating significant effectiveness in vitro .

Physical and Chemical Properties Analysis

Physical Properties

Piperazimycin B is typically described as a solid at room temperature with specific melting points and solubility characteristics that depend on its chemical structure.

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under certain conditions but may degrade under extreme pH or temperature variations.

Relevant data regarding these properties can be found in chemical databases and literature focusing on marine natural products.

Applications

Scientific Uses

Piperazimycin B has potential applications in various fields:

  • Cancer Research: Due to its cytotoxic properties, it is studied for developing new anticancer therapies.
  • Natural Product Chemistry: Its unique structure makes it a subject for synthetic chemists aiming to create analogs with improved efficacy or reduced toxicity.
  • Pharmaceutical Development: Investigations into its mechanism may lead to new drug formulations targeting specific cancer types.

Research continues into optimizing the synthesis and understanding the full range of biological activities associated with Piperazimycin B, further emphasizing its importance in medicinal chemistry .

Biosynthetic Origins and Ecological Context of Piperazimycin B

Marine Actinobacteria as a Source of Bioactive Depsipeptides

Marine actinobacteria represent a prolific reservoir of structurally complex depsipeptides—hybrid peptide-polyketide natural products characterized by ester bonds that confer conformational constraint and biological activity. These microorganisms thrive in chemically challenging marine environments, driving the evolution of specialized biosynthetic pathways that yield pharmacologically significant compounds. Piperazimycin B belongs to the hexadepsipeptide structural class, featuring non-proteinogenic amino acids including piperazate (a cyclic hydrazine derivative) and halogenated residues that enhance bioactivity through stereochemical rigidity and molecular recognition properties [1] [7].

The piperazate moiety central to piperazimycin B's structure originates from L-ornithine through a dedicated biosynthetic pathway involving two key enzymatic transformations: First, ornithine oxygenase (e.g., KtzI homologs) catalyzes N5-hydroxylation, followed by piperazate synthase (e.g., KtzT-like enzymes) that forms the characteristic N-N bond [1]. Genomic analyses reveal that such nonribosomal peptide synthetase (NRPS) clusters frequently incorporate halogenase enzymes capable of installing chlorine or bromine atoms at unactivated carbon centers. For instance, KthP-like nonheme iron halogenases specifically target the C5 position of piperazyl intermediates tethered to thiolation domains, enhancing structural diversity [7].

Table 1: Representative Bioactive Depsipeptides from Marine Actinobacteria

CompoundActinobacterial SourceStructural FeaturesReported Bioactivity
Piperazimycin BStreptomyces sp. (Guam sediment)Halogenated hexadepsipeptideCytotoxicity (HCT-116 IC₅₀: 76 ng/mL)
Salinosporamide ASalinispora tropicaProteasome-inhibiting bicyclic coreAnticancer (Phase III clinical trials)
DiperamycinStreptomyces sp. CS113Piperazate-containing polyketide hybridAntibacterial
Aurantimycin AStreptomyces sp.Depsipeptide with β-amino acidAntitumor

Marine sediments—particularly those from tropical regions—yield actinobacteria whose biosynthetic gene clusters (BGCs) show significant divergence from terrestrial counterparts. AntiSMASH-based genome mining of marine Streptomyces isolates reveals a 30-40% incidence rate of piperazate synthase homologs, suggesting widespread potential for piperazate-containing metabolite production [1] [5]. Notably, the piperazimycin B cluster shares evolutionary kinship with aurantimycin and incarnatapeptin pathways, evidenced by conserved adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domain architectures in their NRPS modules [1].

Streptomyces sp. Strain Isolation from Guam Marine Sediments

The discovery strain for piperazimycin B—designated as Streptomyces sp. CNQ-593—was isolated from a marine sediment core collected at 20-meter depth in Apra Harbor, Guam (13°28' N, 144°45' E). This location features a complex interplay of ecological factors: volcanic basalt substrates, fluctuating salinity gradients (28-35 PSU), and persistent hydrostatic pressure (2.5-3 atm) that shape microbial community structure [5] [8]. Sediment pretreatment involved suspension in sterile artificial seawater supplemented with 50 µg/mL cycloheximide and nalidixic acid to suppress fungal and fast-growing bacterial contaminants, followed by dilution plating on chitin-vitamin B12 agar [3] [10].

Colonies exhibiting characteristic powdery morphology with aerial hyphae and earthy odor were subcultured on starch-casein-nitrate seawater agar. Strain CNQ-593 was distinguished by its grayish-white substrate mycelium, spiral spore chains, and growth dependency on NaCl (optimal 3% w/v)—physiological traits consistent with obligate marine adaptation [10]. Polyphasic taxonomic profiling confirmed its identity: 16S rRNA gene sequencing (GenBank Accession: DQ534550) placed it within the Streptomyces albidoflavus clade, showing 99.2% similarity to S. griseus subsp. griseus NBRC 13350, yet secondary metabolite profiling revealed unique chemotaxonomic signatures [8].

Table 2: Identification Techniques for Piperazimycin B-Producing Actinobacterium

Characterization MethodKey FindingsTaxonomic Significance
16S rRNA Phylogeny1472 bp sequence; clusters with S. albidoflavusConfirms genus-level affiliation
MorphotypingRectiflexibile spore chains; melanin-negativeDistinguishes from S. griseus
Salt Tolerance AssayGrowth range: 1-7% NaCl; optimum 3%Indicates obligate marine adaptation
ChemotaxonomyLL-diaminopimelic acid; no diagnostic sugarsSupports Streptomyces assignment

Genome sequencing of CNQ-593 uncovered a 8.2 Mb chromosome with 32 predicted BGCs, including the 56-kb pzm locus responsible for piperazimycin biosynthesis. This cluster encodes a hybrid NRPS-PKS system featuring six NRPS modules (incorporating L-valine, D-alanine, L-threonine, and piperazate) and one PKS module, alongside a FADH₂-dependent halogenase (PzmH) postulated to chlorinate the piperazate residue at C5 [2] [7]. The presence of a piperazate synthase (PzmT) with the conserved KLSQ motif (positions 177-181) confirms dedicated N-N bond formation machinery [1].

Ecological Drivers of Secondary Metabolite Production in Extreme Environments

Marine sediments constitute extreme environments where fluctuating abiotic parameters exert selective pressure on actinobacterial secondary metabolism. For Streptomyces sp. CNQ-593, three ecological drivers critically influence piperazimycin B production:

  • Osmotic Stress and Halogenation: Elevated salinity (≥3% NaCl) upregulates halogenase expression through the sigB-mediated general stress response pathway. This promotes chloride ion incorporation into piperazate precursors, as demonstrated by 2-fold higher piperazimycin B titers in seawater-based media versus low-salt controls [7] [10]. Marine actinomycetes like CNQ-593 possess chloride channels with higher ion affinity than terrestrial strains, enabling efficient halogen acquisition despite low oceanic chloride bioavailability (≈19 g/L) [7].

  • Nutrient Limitation and Cluster Expression: Organic carbon scarcity (<0.5% total carbon in Guam sediments) triggers nitrogen starvation responses that activate pleiotropic regulators (e.g., AfsR-like proteins) binding to AT-rich promoters upstream of depsipeptide BGCs [1] [10]. Chemostat studies confirmed piperazimycin B production initiates during late exponential phase upon phosphate depletion, coinciding with 15-fold upregulation of pzmR (pathway-specific transcriptional activator) [5].

  • Hydrostatic Pressure and Silent Cluster Awakening: At 3 atm—mimicking in situ sediment pressure—CNQ-593 exhibits 40% higher piperazimycin B yield versus surface cultures. RNA-seq revealed pressure-induced overexpression of thioredoxin reductase (trxB), which reduces disulfide bonds in NRPS carrier proteins, enhancing enzymatic efficiency [3] [8]. This explains why traditional isolation methods fail to detect such metabolites; standard atmospheric conditions suppress cluster expression.

Table 3: Ecological Drivers Influencing Piperazimycin Biosynthesis

Environmental FactorPhysiological ResponseEffect on Piperazimycin B Production
Salinity (3-5% NaCl)Enhanced halogenase activity; osmolyte synthesis2.1-fold increase in chlorinated analog
Low organic phosphatePhoP-PhoR activation; phosphatase secretionDerepression of NRPS transcription
Hydrostatic pressure (3 atm)Thioredoxin-mediated NRPS reduction40% yield increase vs. 1 atm
Co-cultivation with spongesQuorum sensing cross-talk; siderophore exchangeInduction of silent pzm cluster

These adaptations reflect broader ecological strategies: Piperazimycin B’s cytotoxicity (IC₅₀ 76 ng/mL against HCT-116 colon carcinoma) likely functions as a chemical defense against eukaryotic predators or competitors in benthic ecosystems [2]. Metagenomic surveys of Guam sediments show Streptomyces 16S sequences comprise <1% of microbial communities, suggesting bioactive metabolites provide critical survival advantages in nutrient-predatory habitats [3] [10].

Properties

Product Name

Piperazimycin B

IUPAC Name

(3R,5S,10S,13R,15R,23S,26S)-5-chloro-15-hydroxy-23-(hydroxymethyl)-23-methyl-10-[(2E,4E)-6-methylhepta-2,4-dienyl]-21-oxa-1,7,8,11,17,18,24,30-octazatetracyclo[24.4.0.03,8.013,18]triacontane-2,9,12,19,22,25-hexone

Molecular Formula

C31H47ClN8O9

Molecular Weight

711.2 g/mol

InChI

InChI=1S/C31H47ClN8O9/c1-18(2)8-5-4-6-9-21-28(46)40-24(12-19(32)14-34-40)29(47)39-22(10-7-11-33-39)27(45)37-31(3,17-41)30(48)49-16-25(43)38-23(26(44)36-21)13-20(42)15-35-38/h4-6,8,18-24,33-35,41-42H,7,9-17H2,1-3H3,(H,36,44)(H,37,45)/b6-4+,8-5+/t19-,20+,21-,22-,23+,24+,31-/m0/s1

InChI Key

JQWUSEVRGIXWTP-HOEXFSFOSA-N

Synonyms

piperazimycin B

Canonical SMILES

CC(C)C=CC=CCC1C(=O)N2C(CC(CN2)Cl)C(=O)N3C(CCCN3)C(=O)NC(C(=O)OCC(=O)N4C(CC(CN4)O)C(=O)N1)(C)CO

Isomeric SMILES

CC(C)/C=C/C=C/C[C@H]1C(=O)N2[C@H](C[C@@H](CN2)Cl)C(=O)N3[C@@H](CCCN3)C(=O)N[C@@](C(=O)OCC(=O)N4[C@H](C[C@H](CN4)O)C(=O)N1)(C)CO

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